molecular formula C22H21ClN2O4 B4505303 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole

3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole

Cat. No.: B4505303
M. Wt: 412.9 g/mol
InChI Key: RMUPIMOMGICJFM-UHFFFAOYSA-N
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Description

3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole is a useful research compound. Its molecular formula is C22H21ClN2O4 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.1189848 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Behavior

Organic synthesis research has explored the properties and reactions of compounds similar to 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole, highlighting their potential in creating novel chemical entities. For instance, studies on metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have demonstrated a pathway to thioalkyl derivatives, showcasing the synthetic utility of these reactions (Balasubramaniam, Mirzaei, & Natale, 1990). Additionally, hexacarbonylmolybdenum-induced reactions with isoxazoles have been studied, revealing cycloaddition reactions that produce pyridine derivatives, indicating a broad application in synthesizing complex molecular structures (Kobayashi & Nitta, 1985).

Photochemistry

The photodegradation of isoxazolidine fungicides, a category closely related to the compound of interest, has been extensively studied. These investigations have revealed that such compounds undergo photolysis in aqueous solutions under solar and UV lamp irradiation, leading to various photoproducts through multiple reaction pathways. This research is crucial for understanding the environmental fate of these chemicals and their potential use in agricultural applications (Liu et al., 2012).

Antimicrobial Activity

A novel bicyclic thiohydantoin fused to pyrrolidine compound demonstrated antimicrobial activity against various bacterial and mycobacterial strains, suggesting potential applications in developing new antibacterial and antimycobacterial agents. This research exemplifies the potential of structurally similar compounds for therapeutic applications, highlighting the importance of chemical synthesis in drug discovery (Nural et al., 2018).

Properties

IUPAC Name

[2-(4-chlorophenyl)pyrrolidin-1-yl]-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-27-19-10-7-15(12-21(19)28-2)20-13-17(24-29-20)22(26)25-11-3-4-18(25)14-5-8-16(23)9-6-14/h5-10,12-13,18H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUPIMOMGICJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole
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3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole
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3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole
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3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole
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3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole
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3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(3,4-dimethoxyphenyl)isoxazole

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